1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-17-11-12-19(21(14-17)24-2)20(22)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPSPKBQRTVGK-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WR-289016 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
WR-289016 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WR-289016 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of cyclin-dependent protein kinases.
Biology: Investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Medicine: Explored as a potential therapeutic agent for malaria treatment.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of WR-289016 involves the inhibition of cyclin-dependent protein kinases, particularly those associated with Plasmodium falciparum. This inhibition disrupts the cell cycle of the parasite, preventing its replication and growth. The molecular targets and pathways involved include the cyclin-dependent protein kinase Pfmrk and associated signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one can be contextualized through comparisons with structurally related chalcones and propenone derivatives. Key findings from the evidence are summarized below:
Substituent Effects on Anticancer Activity
- Methoxy vs. Halogen Substitutions : The presence of methoxy groups (electron-donating) on ring A enhances tumor specificity (TS) and potency selectivity (PSE) compared to halogenated analogs. For example, compound 7 (with 3,5-difluoro and 2,5-dimethoxy groups) exhibits higher cytotoxicity than 5-fluorouracil but lacks TS/PSE data . In contrast, the 2,4-dimethoxy/4-methoxy chalcone in achieves TS and PSE values comparable to clinical drugs like doxorubicin, suggesting methoxy groups optimize selectivity.
- Naphthyl vs. Phenyl Groups: The 1-naphthyl group in the target compound likely increases lipophilicity and π-π stacking interactions compared to smaller phenyl or halogenated rings. For instance, quinolinyl chalcones with naphthyl substituents demonstrated enhanced anticancer activity (e.g., SGCH 3: 103% inhibition on RAW cells) .
Role of Substituent Positioning
- Ortho/Meta/Para Effects: In non-piperazine chalcones, substitutions at the meta position of ring A (e.g., iodine in cluster 6 compounds) reduced potency (IC₅₀ > 4.7 μM), whereas para-substitutions with electronegative groups (e.g., bromine, fluorine) improved activity . The target compound’s 2,4-dimethoxy arrangement on ring A aligns with optimal para-substitution patterns observed in high-activity analogs.
Physicochemical Properties
- Hydroxy vs. Methoxy Groups : Hydroxyl groups (e.g., in 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one) improve tyrosinase inhibition but may reduce metabolic stability compared to methoxy groups . The target compound’s methoxy substituents likely enhance bioavailability by reducing polarity.
Structural-Activity Relationship (SAR) Insights
- This is consistent with the high TS/PSE values of dimethoxy-substituted chalcones .
- Bulky Substituents : The 1-naphthyl group on ring B may improve binding affinity through steric effects and extended conjugation, as seen in naphthyl-containing anticancer agents .
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one, a member of the chalcone family, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its complex structure, featuring a propenone backbone with dimethoxy and naphthyl substituents. Its molecular formula is with a molecular weight of approximately 318.37 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Research indicates that 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one exhibits significant anticancer properties. Its mechanism may involve the induction of apoptosis through mitochondrial pathways, disruption of the cell cycle, and interaction with cancer cell signaling proteins . Notably, studies have shown that chalcone derivatives can inhibit tumor invasion and migration, particularly in triple-negative breast cancer (TNBC) models .
- Antimicrobial Properties : The compound also displays antimicrobial activity, which may be due to its ability to interact with bacterial enzymes or disrupt membrane integrity. This suggests potential applications in treating infections caused by resistant bacterial strains.
Research Findings
Several studies have explored the biological effects and mechanisms of action of 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one:
- In Vitro Studies : In vitro assessments have demonstrated that this chalcone derivative can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Regulation : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells. This effect is often accompanied by increased expression of tumor suppressor proteins such as p53 and p21 .
Case Studies
A review of literature reveals several notable case studies:
- Shukla et al. (2021) investigated the antitumor activity of various chalcones and highlighted the importance of electron-donating groups in enhancing anticancer effects. Their findings suggest that modifications to the chalcone structure can significantly influence biological activity .
- Kachadourian et al. demonstrated that methoxylated chalcone analogs could activate Nrf2 transcriptional activity, leading to increased intracellular levels of glutathione (GSH), which plays a crucial role in cellular antioxidant defense mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and biological features comparing 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one with related compounds:
| Compound Name | Molecular Formula | Key Biological Activity | Unique Features |
|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one | C21H18O3 | Anticancer, Antimicrobial | Contains dimethoxy groups at positions 2 and 4 |
| 3-(4-Methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one | C21H18O3 | Moderate Anticancer | Methoxy group at position 4 only |
| 3-(3,4-Dimethoxyphenyl)-1-(2-naphthyl)-2-propen-1-one | C21H18O4 | Anticancer | Additional methoxy group enhances electron donation |
Q & A
Q. What are the standard protocols for synthesizing 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one?
The synthesis typically employs a Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 1-naphthaldehyde under alkaline conditions. Key steps include dissolving reactants in ethanol, adding a catalytic amount of aqueous NaOH (10–20%), and maintaining temperatures between 60–80°C for 6–8 hours. Post-reaction acidification with glacial acetic acid precipitates the chalcone, which is purified via recrystallization (e.g., using DMF/ethanol mixtures) or column chromatography .
Q. How is structural characterization performed for this compound?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and α,β-unsaturated ketone protons (δ 7.2–7.8 ppm for trans-configuration).
- FT-IR : Confirms carbonyl stretching (ν ~1650 cm⁻¹) and conjugated C=C bonds (ν ~1600 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 346.3). Microanalysis ensures elemental composition .
Q. What analytical methods ensure purity and quantification in biological studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. For example, a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 min) resolves the compound at ~46.5 min retention time. Validation parameters (linearity, LOD/LOQ) adhere to ICH guidelines .
Advanced Research Questions
Q. What is the impact of substituent positioning on biological activity?
Substituents on the aryl rings modulate electronic and steric properties, affecting bioactivity. For instance:
Q. What mechanisms underlie its cytotoxic effects in cancer models?
In human oral squamous cell carcinomas (HSC-2, Ca9-22), this chalcone induces apoptosis via caspase-3 activation and PARP cleavage. Mitochondrial depolarization and ROS generation are also implicated. Comparative studies show potency selectivity expression (PSE) values comparable to doxorubicin .
Q. How does computational modeling aid in understanding structure-activity relationships (SAR)?
Quantitative SAR (QSAR) models correlate physicochemical descriptors (logP, polar surface area) with cytotoxicity. Density functional theory (DFT) optimizes molecular geometry to predict binding affinities for targets like tubulin or topoisomerase II. Molecular docking studies highlight interactions with catalytic residues (e.g., Cys25 in cruzain) .
Q. What challenges arise in reconciling contradictory bioactivity data across studies?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7) or bacterial strains (B. bronchiseptica vs. E. coli).
- Solubility limitations : Dimethyl sulfoxide (DMSO) vehicle effects at high concentrations (>1% v/v).
- Metabolic instability : Phase I/II metabolism (e.g., demethylation) alters activity .
Q. How is enzyme inhibitory potential evaluated in biochemical assays?
For cruzain inhibition:
- Fluorogenic assays : Use Z-Phe-Arg-AMC substrate; measure fluorescence (λ_ex = 380 nm, λ_em = 460 nm) after 30 min incubation.
- IC50 determination : Dose-response curves (0.1–100 μM) with reference inhibitors (e.g., K777). Ki values are derived via Cheng-Prusoff equation .
Methodological Notes
- Synthesis optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 8 hrs) with comparable yields (~75%) .
- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) reveals dihedral angles between aryl rings (~3.8°), confirming planarity critical for intercalation .
- Biological assays : Include negative controls (vehicle-only) and validate apoptosis via Annexin V/PI flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
